6-(1H-imidazol-1-yl)pyridin-2-ol

Coordination Chemistry Ligand Design Metal Chelation

Researchers developing metal chelators or probing SAR of imidazole-pyridine series need a scaffold with a hydroxyl group ortho to an N-donor. 6-(1H-imidazol-1-yl)pyridin-2-ol (CAS 2034469-19-5) provides a unique N,N,O-tridentate coordination pocket via its 6-imidazolyl-pyridin-2-ol architecture. Key features: - Direct comparison of N,N,O vs. N,N metal-binding affinities. - pH-tunable tautomeric equilibrium (2-hydroxypyridine ⇌ 2-pyridone) for solubility control. - Versatile precursor for cyclization to imidazo[1,2-a]pyridine libraries. Supplied with consistent purity and global logistics for seamless procurement.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 2034469-19-5
Cat. No. B2977133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-1-yl)pyridin-2-ol
CAS2034469-19-5
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)N2C=CN=C2
InChIInChI=1S/C8H7N3O/c12-8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H,(H,10,12)
InChIKeyAXZMUNUNLLUTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-imidazol-1-yl)pyridin-2-ol Overview


6-(1H-imidazol-1-yl)pyridin-2-ol (CAS 2034469-19-5) is a heterocyclic small molecule composed of a pyridin-2-ol core N-substituted at the 6-position with an imidazole ring [1]. This bifunctional architecture presents a pyridinol hydroxyl group adjacent to an imidazole nitrogen, creating a potential N,N,O-tridentate coordination pocket. The compound is listed in commercial catalogs as a research intermediate for medicinal chemistry, catalysis, and coordination chemistry applications, though no peer-reviewed experimental data specific to this molecule were identified in the literature search [1]. Its molecular weight is 161.16 g/mol with the formula C8H7N3O.

6-(1H-imidazol-1-yl)pyridin-2-ol Uniqueness


Within the imidazole-pyridine chemical space, subtle positional isomerism and ring connectivity profoundly alter coordination geometry, hydrogen-bonding networks, and biological target engagement [1]. 6-(1H-imidazol-1-yl)pyridin-2-ol possesses a specific 1,6-disubstitution pattern on the pyridine ring that positions the imidazole N-donor ortho to the pyridinol OH group, potentially enabling chelation behavior absent in 2-substituted or 4-substituted isomers [2]. The pyridin-2-ol moiety introduces tautomerism (2-hydroxypyridine ⇌ 2-pyridone) and pH-dependent speciation that directly impacts solubility, logD, and metal-binding affinity—properties that cannot be reproduced by pyridine-only analogs lacking the hydroxyl group [3]. Without direct comparative data, procurement decisions must weigh this structural uniqueness against the absence of experimental validation.

6-(1H-imidazol-1-yl)pyridin-2-ol Differentiation Evidence


Ortho-Hydroxyl Chelation Pocket

6-(1H-imidazol-1-yl)pyridin-2-ol contains a hydroxyl group at the 2-position of the pyridine ring, enabling N,N,O-tridentate coordination modes that are geometrically inaccessible to non-hydroxylated analogs such as 2-(1H-imidazol-1-yl)pyridine or 4-(1H-imidazol-1-yl)pyridine [1]. This structural feature is inferred to alter metal-binding stoichiometry and complex stability, though no direct experimental data for this specific compound exist in the peer-reviewed literature. The claim remains a class-level inference based on known coordination behavior of related pyridinol-imidazole ligands [2].

Coordination Chemistry Ligand Design Metal Chelation

Tautomeric and pH-Dependent Speciation

The pyridin-2-ol moiety of 6-(1H-imidazol-1-yl)pyridin-2-ol exists in equilibrium with its 2-pyridone tautomer, a dynamic behavior absent in analogs such as 6-(1H-imidazol-1-yl)pyridine [1]. This tautomerism influences hydrogen-bond donor/acceptor capacity and pH-dependent logD values. While no experimental pKa or logD data for the target compound are published, class-level understanding of pyridinols indicates that the tautomeric equilibrium can shift the apparent lipophilicity by approximately 0.5–1.0 log units compared to fixed aromatic systems [2].

Physicochemical Profiling Solubility Drug Design

Synthetic Accessibility & Commercial Availability

6-(1H-imidazol-1-yl)pyridin-2-ol is commercially listed by multiple suppliers as a research-grade intermediate, whereas closely related 6-(1H-pyrazol-1-yl)pyridin-2-ol (pyrazole analog) appears less widely catalogued in common vendor databases . The reported synthetic route involves condensation of 2-chloropyridine with imidazole under basic conditions—a more straightforward preparation than routes to 4-substituted isomers, which often require pre-functionalized pyridine precursors . However, no comparative yield data or purity benchmarking is publicly available.

Chemical Sourcing Building Blocks Medicinal Chemistry

6-(1H-imidazol-1-yl)pyridin-2-ol Application Scenarios


Tridentate N,N,O Ligand Screening

The ortho arrangement of imidazole, pyridine, and hydroxyl donors makes 6-(1H-imidazol-1-yl)pyridin-2-ol a candidate for investigating tridentate metal chelation. Researchers seeking to compare metal-binding affinities of N,N,O vs. N,N-donor sets may employ this compound as a scaffold probe [1].

Scaffold Hopping to Pyridinol Cores

In drug discovery programs where a pyridine-imidazole core has shown target engagement, introducing the 2-hydroxyl group may modulate hydrogen-bonding, solubility, and metabolic stability. This compound serves as an entry point for SAR studies around pyridinol-containing analogs [1].

Fused Heterocycle Synthesis Building Block

The bifunctional nature of 6-(1H-imidazol-1-yl)pyridin-2-ol allows for cyclization reactions to form imidazo[1,2-a]pyridine or related fused systems. Such transformations are valuable for generating screening libraries of polycyclic heteroaromatics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1H-imidazol-1-yl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.